(Z)-6-hydroxy-2-(3-nitrobenzylidene)-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one
Description
This compound belongs to the benzofuran-3(2H)-one family, characterized by a fused benzofuran core with a ketone group at position 2. Its structure includes:
- Pyrrolidin-1-ylmethyl group: A five-membered saturated amine ring at position 7, influencing solubility and pharmacokinetics.
- Hydroxy group at position 6: A polar functional group contributing to hydrogen bonding and metabolic stability.
The compound’s structural features suggest applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to nitroaromatic and amine-modified scaffolds.
Properties
IUPAC Name |
(2Z)-6-hydroxy-2-[(3-nitrophenyl)methylidene]-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5/c23-17-7-6-15-19(24)18(11-13-4-3-5-14(10-13)22(25)26)27-20(15)16(17)12-21-8-1-2-9-21/h3-7,10-11,23H,1-2,8-9,12H2/b18-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZJSFDVRFIWFHY-WQRHYEAKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=C(C=CC3=C2OC(=CC4=CC(=CC=C4)[N+](=O)[O-])C3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)CC2=C(C=CC3=C2O/C(=C\C4=CC(=CC=C4)[N+](=O)[O-])/C3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues of Benzofuran-3(2H)-one Derivatives
The following compounds share the benzofuran-3(2H)-one core but differ in substituents, affecting their physicochemical and biological properties:
Key Structural and Functional Differences
Benzylidene Group Variations: Nitro vs. Heterocyclic Substituents: Pyridine (in ) and thiophene (in ) benzylidenes alter π-π interactions and binding affinity to biological targets.
Position 7 Substituents: Pyrrolidine vs. Piperazine derivatives (e.g., ) introduce additional hydrogen-bonding sites via the N-heterocycle.
Physicochemical Properties :
- LogP : The nitro group in the target compound reduces logP (predicted ~2.1) compared to methoxy-substituted analogs (logP ~2.8–3.5), suggesting lower lipophilicity.
- Solubility : Piperazine-containing analogs (e.g., ) exhibit higher aqueous solubility due to the polar hydroxyethyl group.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
